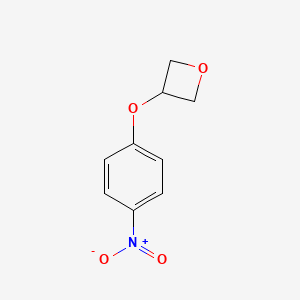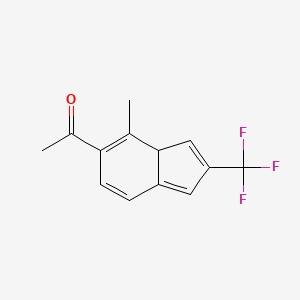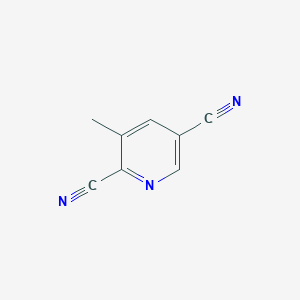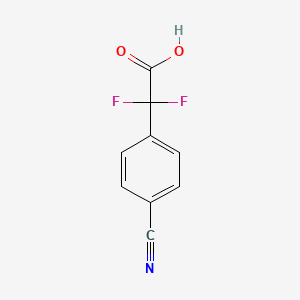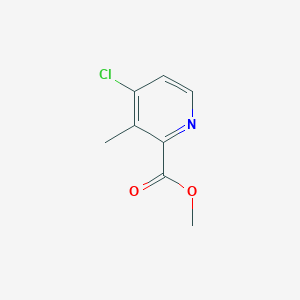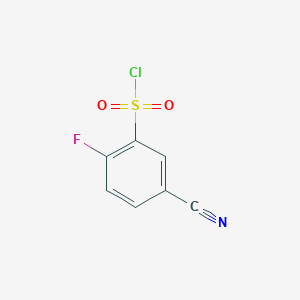![molecular formula C16H6F14O2Si B1455640 Dimethoxybis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane CAS No. 1309602-60-5](/img/structure/B1455640.png)
Dimethoxybis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane
Overview
Description
Dimethoxybis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane is a specialized organosilicon compound characterized by the presence of two perfluorotolyl groups and two methoxy groups attached to a silicon atom. This compound is known for its unique chemical properties, particularly its high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxybis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane typically involves the reaction of perfluorotolyl lithium with silicon tetrachloride, followed by methanolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
-
Formation of Perfluorotolyl Lithium
- React perfluorotoluene with lithium metal in anhydrous ether to form perfluorotolyl lithium.
- ( \text{C}_7\text{F}_7\text{H} + 2\text{Li} \rightarrow \text{C}_7\text{F}_7\text{Li} + \text{H}_2 )
-
Reaction with Silicon Tetrachloride
- React perfluorotolyl lithium with silicon tetrachloride to form bis(perfluorotolyl)silane.
- ( 2\text{C}_7\text{F}_7\text{Li} + \text{SiCl}_4 \rightarrow (\text{C}_7\text{F}_7)_2\text{SiCl}_2 + 2\text{LiCl} )
-
Methanolysis
- React bis(perfluorotolyl)silane with methanol to form this compound.
- ( (\text{C}_7\text{F}_7)_2\text{SiCl}_2 + 2\text{CH}_3\text{OH} \rightarrow (\text{C}_7\text{F}_7)_2\text{Si(OCH}_3)_2 + 2\text{HCl} )
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethoxybis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane undergoes various chemical reactions, including:
-
Hydrolysis
- Reacts with water to form silanols and methanol.
- ( (\text{C}_7\text{F}_7)_2\text{Si(OCH}_3)_2 + 2\text{H}_2\text{O} \rightarrow (\text{C}_7\text{F}_7)_2\text{Si(OH)}_2 + 2\text{CH}_3\text{OH} )
-
Condensation
- Silanols formed from hydrolysis can undergo condensation to form siloxane bonds.
- ( 2(\text{C}_7\text{F}_7)_2\text{Si(OH)}_2 \rightarrow [(\text{C}_7\text{F}_7)_2\text{SiO}]_2 + 2\text{H}_2\text{O} )
-
Substitution
- Reacts with nucleophiles to replace methoxy groups.
- ( (\text{C}_7\text{F}_7)_2\text{Si(OCH}_3)_2 + 2\text{NuH} \rightarrow (\text{C}_7\text{F}_7)_2\text{Si(Nu)}_2 + 2\text{CH}_3\text{OH} )
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Siloxanes and water.
Substitution: Substituted silanes and methanol.
Scientific Research Applications
Dimethoxybis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane has diverse applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action of Dimethoxybis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane involves its ability to form strong covalent bonds with various substrates. The methoxy groups can undergo hydrolysis to form silanols, which can then react with other silanols or hydroxyl groups on surfaces to form siloxane bonds. This property makes it an effective coupling agent and surface modifier.
Comparison with Similar Compounds
Similar Compounds
Diethoxybis(perfluorotolyl)silane: Similar structure but with ethoxy groups instead of methoxy groups.
Trimethoxysilane: Contains three methoxy groups attached to silicon.
Tetramethoxysilane: Contains four methoxy groups attached to silicon.
Uniqueness
Dimethoxybis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane is unique due to the presence of perfluorotolyl groups, which impart exceptional thermal stability and chemical resistance. This makes it particularly valuable in applications requiring high-performance materials.
Properties
IUPAC Name |
dimethoxy-bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F14O2Si/c1-31-33(32-2,13-9(21)5(17)3(15(25,26)27)6(18)10(13)22)14-11(23)7(19)4(16(28,29)30)8(20)12(14)24/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCUKVYROOQRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)
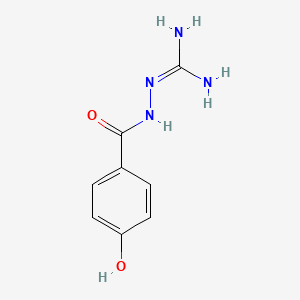

![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)

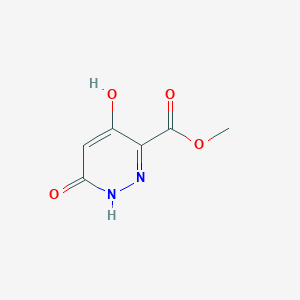
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)
